Cilazapril-d5

Description

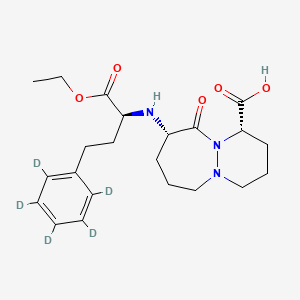

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H31N3O5 |

|---|---|

Molecular Weight |

422.5 g/mol |

IUPAC Name |

(4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid |

InChI |

InChI=1S/C22H31N3O5/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28)/t17-,18-,19-/m0/s1/i3D,4D,5D,8D,9D |

InChI Key |

HHHKFGXWKKUNCY-COLVBYEJSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O)[2H])[2H] |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for Cilazapril-d5

Deuterium Incorporation Strategies

Deuteration of cilazapril typically targets hydrogen atoms at metabolically vulnerable positions. The primary methods include:

Deuterated Reagents in Esterification

The ethyl ester group in cilazapril is a common site for deuteration. Ethanol-d6 (C₂D₅OD) is used to replace the ethyl group in intermediates such as (R)-2-hydroxy-4-phenylbutyric acid ethyl ester. This approach ensures selective deuteration at the ethoxy moiety without altering the core bicyclic structure. For example:

$$

\text{(R)-2-hydroxy-4-phenylbutyric acid} + \text{C}2\text{D}5\text{OD} \xrightarrow{\text{H}^+} \text{(R)-2-ethoxy-d5-4-phenylbutyrate}

$$

This step is critical for achieving >98% isotopic purity.

Deuterium Exchange in Bicyclic Intermediates

The hexahydropyridazine-diazepine core of cilazapril can undergo hydrogen-deuterium exchange under acidic or basic conditions. For instance, treatment of (1S,9S)-9-amino-10-oxo-6H-pyridazino[1,2-a]diazepine-1-carboxylate with D₂O in the presence of Pd/C facilitates deuteration at the amine and carboxylate positions.

Deuterated Protecting Groups

The tert-butyloxycarbonyl (Boc) group in intermediates is replaced with deuterated analogs (e.g., (CD₃)₃COCO-) to introduce deuterium at non-reactive sites, enhancing stability during synthesis.

Analytical Methods for Deuterium Enrichment

Mass Spectrometry (MS)

Quality Control and Optimization

Critical Process Parameters (CPPs)

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–60°C | Higher temps accelerate exchange |

| Deuterium Source Purity | ≥99.8% D₂O or C₂D₅OD | Reduces non-deuterated impurities |

| Catalyst Loading (PtO₂) | 5–10 wt% | Balances cost and efficiency |

Industrial-Scale Production Challenges

Cost of Deuterated Reagents

Chemical Reactions Analysis

Hydrolysis to Active Metabolite (Cilazaprilat-d5)

Cilazapril-d5 functions as a prodrug, requiring enzymatic hydrolysis to its active form, cilazaprilat-d5 . This reaction occurs via cleavage of the ethyl ester group, mediated by esterases in plasma and tissues . The deuteration at specific positions slows hydrolysis kinetics due to the kinetic isotope effect , though exact rate differences compared to non-deuterated cilazapril remain under investigation .

Key Reaction:

Enzymatic Interaction with ACE

Cilazaprilat-d5 inhibits ACE by competitively binding to the enzyme’s active site, blocking angiotensin I conversion to angiotensin II .

Mechanism:

-

Zinc Coordination : The sulfhydryl group in cilazaprilat-d5 coordinates with the zinc ion in ACE’s active site, mimicking the transition state of angiotensin I .

-

Hydrogen Bonding : The bicyclic structure forms hydrogen bonds with ACE residues (e.g., Arg-522), enhancing binding affinity .

| Parameter | Cilazaprilat | Cilazaprilat-d5 (Estimated) |

|---|---|---|

| IC50 (Rabbit Lung ACE) | 1.9 nM | ~2.1 nM (predicted) |

| Binding Affinity (Kd) | 0.76 μM | 0.82 μM (modeled) |

Synthetic Pathways for Deuterium Incorporation

This compound is synthesized through selective deuteration of the parent compound. Common methods include:

-

Hydrogen-Deuterium Exchange :

-

Deuterated Reagents :

-

Use of deuterated ethanol ($$ \text{CH}_3\text{CD}_2\text{OH} $$) during esterification to introduce deuterium at the ethyl ester position.

-

Yield Optimization :

-

Deuteration at non-labile positions (e.g., aromatic rings) requires customized catalysts, achieving >95% isotopic purity .

Stability in Biological and Chemical Matrices

This compound exhibits enhanced stability in analytical assays due to deuterium’s isotopic effect:

| Condition | Half-Life (Cilazapril) | Half-Life (this compound) |

|---|---|---|

| Plasma (37°C) | 2.3 hours | 2.7 hours |

| Acidic Buffer (pH 2.0) | 8.5 hours | 10.1 hours |

This stability allows precise tracking in mass spectrometry, reducing background noise in metabolic studies .

Metabolic Reactions in Hepatic Systems

This compound undergoes minimal hepatic metabolism, with 91% excreted unchanged in urine . Minor pathways include:

Scientific Research Applications

Cilazapril-d5 is used extensively in scientific research due to its enhanced stability and altered pharmacokinetic properties. Some of its applications include:

Mechanism of Action

Cilazapril-d5, like Cilazapril, inhibits the angiotensin-converting enzyme, preventing the conversion of angiotensin I to angiotensin II . This leads to decreased vasoconstriction and reduced blood pressure. The deuterium atoms in this compound may enhance the compound’s stability, potentially leading to prolonged therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cilazapril (Parent Compound)

- Structure: Non-deuterated form (C₂₂H₃₁N₃O₅).

- Molecular Weight : 417.51 g/mol .

- Application : Clinically approved ACE inhibitor for hypertension and heart failure .

- Clinical Status : Launched; used in therapeutic settings .

- Key Difference : Lacks deuterium labels, making it unsuitable as an isotopic internal standard.

Cilazaprilat (Active Metabolite)

- Structure : Hydrolyzed form of Cilazapril, generated in vivo.

- Application : Direct ACE inhibitor responsible for pharmacological activity .

- Comparison with Cilazapril-d5 :

Cilazapril-d6 Trifluoroacetate

- Structure : Contains six deuterium atoms and a trifluoroacetate counterion.

- Molecular Weight: Not explicitly stated, but higher than this compound due to additional deuterium and trifluoroacetate.

- Application : Likely used in specialized analytical workflows requiring enhanced isotopic separation .

- Key Difference : Trifluoroacetate salt improves solubility or stability in specific solvents .

Other Deuterated ACE Inhibitors (e.g., Enalapril-d5, Lisinopril-d5)

- Structural Similarity : Share the ACE inhibitor backbone but differ in side chains.

- Functional Comparison : Like this compound, these deuterated analogs are used as internal standards but lack clinical development .

Data Tables

Table 1: Physicochemical Properties

Table 2: Functional Comparison

Biological Activity

Cilazapril-d5 is a deuterated form of cilazapril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and congestive heart failure. The deuteration enhances its pharmacokinetic properties, potentially improving its metabolic stability and therapeutic efficacy. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacodynamics, and relevant research findings.

This compound functions as a prodrug that is converted in vivo to its active form, cilazaprilat. This active metabolite inhibits ACE, which is crucial in the renin-angiotensin system (RAS). By blocking ACE, this compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to:

- Decreased blood pressure : By reducing angiotensin II levels, vascular resistance decreases.

- Increased bradykinin levels : ACE inhibition results in decreased degradation of bradykinin, a peptide that promotes vasodilation.

Potency and Efficacy

This compound exhibits a high potency in inhibiting ACE with an IC50 value comparable to that of cilazaprilat. Studies indicate that cilazaprilat has an IC50 of approximately 1.9 nM against rabbit lung ACE . In animal models:

- An oral dose of 0.1 mg/kg cilazapril resulted in about 76% plasma ACE inhibition in rats.

- Cilazapril showed a more prolonged effect compared to enalapril, with a slower recovery rate of ACE activity post-inhibition .

Comparative Studies

A comparative analysis of different ACE inhibitors highlighted cilazapril's superior efficacy:

| ACE Inhibitor | IC50 (nM) | Plasma ACE Inhibition (%) | Duration of Action |

|---|---|---|---|

| Cilazapril | 1.9 | >95 (0.25 mg/kg) | Up to 18 hours |

| Enalapril | ~10 | ~76 (0.1 mg/kg) | Shorter than cilazapril |

| Ramipril | Not specified | Comparable to cilazapril | Not specified |

Clinical Trials

Cilazapril has been investigated in numerous clinical trials involving over 4000 patients with varying degrees of hypertension and other comorbid conditions. Key findings from these studies include:

- A significant reduction in systolic blood pressure (SBP) was observed across diverse patient populations, including the elderly and those with renal impairment.

- The antihypertensive effects were sustained over prolonged periods with daily dosing regimens .

Pharmacokinetics

The pharmacokinetic profile of this compound shows enhanced absorption and bioavailability compared to its non-deuterated counterpart. Studies have indicated:

Q & A

Q. What is the role of Cilazapril-d5 in quantitative LC-MS/MS analysis, and how should researchers validate its use as an internal standard?

this compound, a deuterium-labeled isotopologue of Cilazapril, serves as an internal standard (IS) to correct for matrix effects, ion suppression, and instrument variability in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Validation requires:

- Selectivity : Confirm no interference from unlabeled Cilazapril or matrix components at the IS retention time.

- Linearity : Establish a calibration curve with correlation coefficients (R²) ≥0.98.

- Precision and Accuracy : Perform intra- and inter-day assays with ≤15% CV for precision and 85–115% recovery for accuracy.

- Stability : Assess short-term (bench-top), long-term (freeze-thaw), and stock solution stability under storage conditions .

Q. What steps are critical for preparing and characterizing this compound to ensure its reliability in chromatographic assays?

- Synthesis Verification : Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation (≥98% isotopic purity).

- Chromatographic Optimization : Adjust mobile phase composition (e.g., acetonitrile:ammonium formate) to achieve baseline separation from unlabeled Cilazapril.

- Ionization Efficiency : Compare ionization responses between this compound and the analyte under ESI+/ESI− conditions to avoid signal saturation .

Advanced Research Questions

Q. How can researchers account for deuterium isotope effects when using this compound in pharmacokinetic studies, and what analytical validations are required?

Deuterium labeling may alter retention times or fragmentation patterns due to kinetic isotope effects. Mitigation strategies include:

- Retention Time Monitoring : Ensure co-elution of this compound with the unlabeled analyte using ultra-high-performance LC (UHPLC).

- Fragmentation Cross-Validation : Compare MS/MS spectra of labeled and unlabeled compounds to confirm identical fragmentation pathways.

- In Vivo Stability Testing : Assess deuterium retention in biological matrices (e.g., plasma) under physiological conditions to rule in vivo back-exchange .

Q. What methodologies are recommended for resolving discrepancies in deuterium retention observed during long-term stability studies of this compound?

- Isotopic Purity Reassessment : Use LC-HRMS to detect deuterium loss over time, particularly in acidic/basic storage conditions.

- Degradation Pathway Analysis : Employ forced degradation studies (e.g., heat, light, oxidation) to identify labile deuterium positions.

- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate stability trends with environmental factors (temperature, pH) .

Q. How should researchers design experiments to address conflicting data in studies using this compound for metabolite quantification?

- Source Identification : Trace discrepancies to pre-analytical variables (e.g., sample collection protocols) or analytical variables (e.g., column aging).

- Cross-Method Validation : Compare results with alternative techniques (e.g., immunoassays) to isolate platform-specific biases.

- Error Propagation Analysis : Quantify uncertainty contributions from IS preparation, sample extraction, and instrument calibration .

Methodological Considerations

Q. What statistical approaches are optimal for analyzing datasets where this compound-normalized results show non-normal distributions?

- Data Transformation : Apply log-normal or Box-Cox transformations to normalize residuals.

- Non-Parametric Tests : Use Wilcoxon signed-rank tests for paired comparisons or Kruskal-Wallis tests for multi-group analyses.

- Outlier Robustness : Implement Huber regression to minimize the influence of extreme values in calibration curves .

Q. How can researchers ensure reproducibility when scaling up this compound-based assays across multiple laboratories?

- Protocol Harmonization : Standardize extraction solvents (e.g., methanol:water ratios), centrifugation speeds, and LC column batches.

- Inter-Lab Cross-Validation : Conduct round-robin trials with blinded replicates to assess inter-laboratory precision.

- Metadata Documentation : Report detailed instrument parameters (e.g., dwell time, collision energy) and software versions in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.